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Introduction
Ribociclib, marketed as Kisqali®, is a highly selective inhibitor of cyclin-dependent kinases 4

and 6 (CDK4/6). It is a critical therapeutic agent in the treatment of hormone receptor-positive

(HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic

breast cancer.[1][2][3] The clinical efficacy and safety profile of any drug is intrinsically linked to

its absorption, distribution, metabolism, and excretion (ADME) properties. Ribociclib undergoes

extensive hepatic metabolism, leading to the formation of several metabolites.[1][2][4][5] This

technical guide provides an in-depth examination of LEQ803, a major circulating metabolite of

Ribociclib. We will delve into its formation, pharmacokinetic profile, clinical relevance, and the

experimental methodologies used for its characterization.

Metabolic Pathway: Formation of LEQ803
LEQ803, also known as N-Desmethyl Ribociclib, is a primary phase I metabolite of Ribociclib.

[4][6] Its formation occurs predominantly through oxidative metabolism in the liver. In vitro and

in vivo studies have conclusively identified Cytochrome P450 3A4 (CYP3A4) as the principal

enzyme responsible for the N-demethylation of Ribociclib at the piperazine ring, yielding

LEQ803.[1][4][5][6][7] While other enzymes, such as flavin-containing monooxygenase 3

(FMO3), contribute to the overall metabolism of Ribociclib, CYP3A4 is the key driver for the

generation of LEQ803.[1][4]
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Caption: Metabolic conversion of Ribociclib to LEQ803 via CYP3A4.

Quantitative Data Summary: Pharmacokinetics of
LEQ803
The pharmacokinetic (PK) profile of LEQ803 has been characterized in human studies. A key

finding is that the plasma concentration-time profile of LEQ803 is parallel to that of the parent

drug, Ribociclib, suggesting its formation is rate-limited by the metabolism of Ribociclib.[1][8]

Despite being a major metabolite, its systemic exposure is significantly lower than that of

Ribociclib.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b3180018?utm_src=pdf-body-img
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://www.tandfonline.com/doi/full/10.1080/17425255.2017.1318848
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Condition Reference

Relative Exposure

(AUC0–24 h)

~8-10% of Ribociclib

AUC

Steady state; 600 mg

Ribociclib dose
[1][8]

Time to Maximum

Concentration (Tmax)
4.0 hours (median)

After repeated 600 mg

daily doses
[1]

Half-life (T1/2) 31.4 hours
After repeated 600 mg

daily doses
[1]

Metabolic Ratio (Oral)
0.198 (LEQ803-to-

Ribociclib)
Single dose [9]

Metabolic Ratio

(Intravenous)

0.125 (LEQ803-to-

Ribociclib)
Single dose [9]

Excretion (Feces)
~14% of administered

dose
Human ADME study [5]

Excretion (Urine)
~4% of administered

dose
Human ADME study [5]

AUC0–24 h: Area under the plasma concentration-time curve from time 0 to 24 hours.

Based on its significantly lower in vivo exposure and relative in vitro pharmacological activity,

LEQ803 is not considered to have a clinically relevant contribution to the overall therapeutic

effect of Ribociclib.[1]

Experimental Protocols
The identification and quantification of LEQ803 have been accomplished through a series of

standard drug metabolism studies.

In Vitro Metabolism Characterization
Objective: To identify the metabolic pathways and enzymes responsible for Ribociclib

metabolism.

Methodology:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://www.tandfonline.com/doi/full/10.1080/17425255.2017.1318848
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://www.researchgate.net/publication/349133595_Pharmacokinetics_of_Ribociclib_in_Subjects_With_Hepatic_Impairment
https://www.researchgate.net/publication/349133595_Pharmacokinetics_of_Ribociclib_in_Subjects_With_Hepatic_Impairment
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/209935s006lbl.pdf
https://www.accessdata.fda.gov/drugsatfda_docs/label/2020/209935s006lbl.pdf
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10847209/
https://www.benchchem.com/product/b3180018?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3180018?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: Radiolabeled ([³H] or [¹⁴C]) Ribociclib is incubated with human liver

microsomes (HLM) or recombinant human CYP and FMO enzymes.[4]

Cofactors: The incubation mixture includes necessary cofactors such as NADPH to initiate

the metabolic reactions.[4]

Reaction Quenching: After a specified time, the reaction is stopped, typically by adding a

cold organic solvent like acetonitrile.

Sample Analysis: The quenched samples are centrifuged, and the supernatant is analyzed

using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) to

separate and identify the metabolites formed.[10][11]

Enzyme Phenotyping: By using specific chemical inhibitors or recombinant enzymes, the

contribution of individual enzymes (e.g., CYP3A4) to the formation of each metabolite is

determined.[4]

Human ADME Study
Objective: To understand the absorption, distribution, metabolism, and excretion of Ribociclib

and its metabolites in humans.

Methodology:

Dosing: A single oral dose of radiolabeled ([¹⁴C]) Ribociclib is administered to healthy male

volunteers.[4]

Sample Collection: Blood, plasma, urine, and feces are collected at various time points.[4]

Radioactivity Measurement: Total radioactivity in the collected samples is measured using

liquid scintillation counting to determine the extent of absorption and routes of excretion.

Metabolite Profiling: Samples are processed and analyzed by LC-MS/MS to profile and

identify the metabolites present in circulation and excreta.[4]

Quantification: The amount of Ribociclib and its metabolites, including LEQ803, is

quantified to determine their relative abundance.
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Bioanalytical Quantification in Plasma
Objective: To accurately measure the concentrations of Ribociclib and LEQ803 in clinical

plasma samples.

Methodology:

Sample Preparation: Plasma samples are typically prepared using protein precipitation or

liquid-liquid extraction. A stable isotope-labeled internal standard (e.g., Ribociclib-d6) is

added to ensure accuracy.[12]

Chromatographic Separation: The extracted samples are injected into a High-Performance

Liquid Chromatography (HPLC) system, often using a reversed-phase C18 column, to

separate Ribociclib and LEQ803 from other plasma components.[13][14]

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass

spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This provides high

selectivity and sensitivity for quantifying the specific parent-to-product ion transitions for

both Ribociclib and LEQ803.[13]

Validation: The method is fully validated according to regulatory guidelines (e.g., FDA,

EMA) for parameters such as selectivity, sensitivity, linearity, accuracy, and precision.[12]

[13]
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Caption: Workflow for Ribociclib metabolite identification.

Mechanism of Action: Ribociclib Signaling Pathway
To understand the context of Ribociclib's metabolism, it is essential to review its mechanism of

action. Ribociclib targets the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, which is a

fundamental regulator of the cell cycle. In many cancers, this pathway is hyperactivated,

leading to uncontrolled cell proliferation. Ribociclib restores cell cycle control by inhibiting CDK4

and CDK6, preventing the phosphorylation of the Rb protein. Hypophosphorylated Rb remains

active and binds to the E2F transcription factor, halting the cell's progression from the G1 to the

S phase of the cell cycle.[1][2]
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Caption: Ribociclib inhibits the CDK4/6-Rb signaling pathway.

Conclusion
LEQ803 is a well-characterized, primary metabolite of Ribociclib, formed via CYP3A4-mediated

N-demethylation. Its pharmacokinetic profile mirrors that of the parent compound but at

substantially lower concentrations, representing approximately 8-10% of the systemic exposure

of Ribociclib.[1][8] Consequently, it is considered to make a negligible contribution to the overall

clinical activity. The elucidation of its formation and disposition through rigorous in vitro and in
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vivo studies has been crucial for a comprehensive understanding of Ribociclib's ADME profile,

supporting its safe and effective use in the clinic. This guide provides a core technical summary

for professionals engaged in oncology drug research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [LEQ803: A Comprehensive Technical Review of a
Primary Ribociclib Metabolite]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3180018#leq803-as-a-metabolite-of-ribociclib]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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